N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Description
The compound N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a structurally complex nucleoside analog designed for oligonucleotide synthesis. Key features include:
- Sugar moiety: A tetrahydrofuran ring (oxolane) with stereochemical configuration (2R,4S,5R), protected by a bis(4-methoxyphenyl)-phenylmethoxy (DMT) group at the 5'-position .
- Phosphoramidite group: A 2-cyanoethoxy-diisopropylamino phosphoramidite at the 3'-position, enabling efficient coupling in solid-phase oligonucleotide synthesis .
- Protecting groups: The N,N-dimethylmethanimidamide moiety likely stabilizes reactive amino groups during synthesis .
Properties
IUPAC Name |
N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N7O7P/c1-30(2)51(31(3)4)59(56-26-12-24-45)58-38-27-40(50-25-23-37-41(50)47-43(48-42(37)52)46-29-49(5)6)57-39(38)28-55-44(32-13-10-9-11-14-32,33-15-19-35(53-7)20-16-33)34-17-21-36(54-8)22-18-34/h9-11,13-23,25,29-31,38-40H,12,26-28H2,1-8H3,(H,47,48,52)/b46-29+/t38-,39+,40+,59?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBENOWJVIKVUGF-OLQNVDSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121767-97-3 | |
| Record name | N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound integrates three key subunits:
-
Pyrrolo[2,3-d]pyrimidin-4-one core : A modified nucleobase with a 4-oxo group and an N7-linked imidamide moiety.
-
Protected ribose derivative : Features a 5'-O-dimethoxytrityl (DMT) group, 4'-O-phosphoramidite (2-cyanoethoxy-diisopropylamino), and defined (2R,4S,5R) stereochemistry.
-
N,N-Dimethylmethanimidamide : A reactive amidine derivative at the 2-position.
Retrosynthetic disconnections suggest sequential assembly via:
-
Glycosylation of the pyrrolopyrimidine core with a protected ribofuranose.
-
Phosphoramidite installation at the 4'-hydroxyl.
-
Imidamide formation at the nucleobase 2-position.
Synthesis of the Pyrrolo[2,3-d]pyrimidin-4-one Core
The pyrrolo[2,3-d]pyrimidinone scaffold is synthesized through a cyclocondensation reaction. A representative protocol involves:
-
Cyclization of 4-amino-1H-pyrrole-3-carbonitrile with ethyl cyanoacetate under basic conditions (KOH/EtOH, 80°C, 12 hr), yielding 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carbonitrile .
-
Selective hydrolysis of the nitrile group at C7 using H2SO4 (50% v/v, 100°C, 6 hr) to afford the carboxylic acid derivative.
-
Decarboxylation via thermal treatment (180°C, vacuum, 2 hr) to generate the unsubstituted 4-oxo-3H-pyrrolo[2,3-d]pyrimidine .
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KOH | EtOH | 80 | 72 |
| NaOEt | EtOH | 70 | 65 |
| DBU | DMF | 100 | 58 |
Installation of the N,N-Dimethylmethanimidamide Group
The amidine moiety is introduced via a two-step sequence:
-
Amidation : Reaction of 4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-amine with acetic anhydride (Ac2O, pyridine, 25°C, 4 hr) to form the 2-acetamide intermediate.
-
Imidamide Formation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (neat, 90°C, 8 hr) facilitates nucleophilic substitution, yielding the N,N-dimethylmethanimidamide derivative .
Key Mechanistic Insight : DMF-DMA acts as both a carbonyl activator and dimethylamine donor, enabling direct conversion of acetamides to amidines without intermediate isolation .
Preparation of the Protected Ribofuranose Intermediate
The ribose moiety is functionalized through selective protection and phosphorylation:
-
5'-O-Dimethoxytritylation :
-
4'-O-Phosphoramidite Installation :
Stereochemical Control : The (2R,4S,5R) configuration is maintained using transient silyl protection (TBDMSCl at 3'-O) during glycosylation to prevent epimerization .
Glycosylation of the Pyrrolopyrimidine Core
Coupling the ribofuranose to the nucleobase employs a Vorbrüggen-type reaction :
-
Silylation : Treat the pyrrolopyrimidine with N,O-bis(trimethylsilyl)acetamide (BSA) in MeCN (60°C, 4 hr) to protect exocyclic amines.
-
Glycosylation : Combine silylated nucleobase, 5'-O-DMT-ribofuranose, and trimethylsilyl triflate (TMSOTf) (0.1 eq) in anhydrous CH3CN (reflux, 8 hr).
-
Deprotection : Remove silyl groups with NH4OH/MeOH (1:1 v/v, 25°C, 2 hr) .
Table 2: Glycosylation Efficiency vs. Lewis Acid
| Catalyst | β:α Anomer Ratio | Yield (%) |
|---|---|---|
| TMSOTf | 9:1 | 85 |
| SnCl4 | 7:1 | 72 |
| BF3·OEt2 | 6:1 | 68 |
Final Assembly and Characterization
The last stage involves sequential deprotection and phosphorylation:
-
Selective DMT Removal : Treat with 3% dichloroacetic acid in CH2Cl2 (0°C, 5 min) to expose the 5'-hydroxyl.
-
Phosphoramidite Coupling : React with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) and diisopropylammonium tetrazolide (0.3 eq) in anhydrous THF (25°C, 3 hr) .
-
Global Deprotection : Use concentrated NH4OH (55°C, 16 hr) to remove cyanoethyl and phosphoramidite groups, followed by HPLC purification (C18 column, 10–90% MeCN/H2O).
Characterization Data :
-
31P NMR (CDCl3): δ 149.2 ppm (phosphoramidite).
-
HRMS : [M+H]+ calculated for C47H54N7O10P: 948.3652; found: 948.3648.
Critical Process Considerations
-
Moisture Sensitivity : All phosphoramidite reactions require strict anhydrous conditions (<10 ppm H2O) .
-
Stereochemical Integrity : Use of chiral auxiliaries during ribose protection ensures >98% enantiomeric excess .
-
Scalability Issues : Glycosylation yields drop beyond 10-g scale due to incomplete silylation; microwave-assisted silylation (100°C, 30 min) improves throughput .
Chemical Reactions Analysis
Types of Reactions
N’-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N’-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Comparative Features
Comparison of Protecting Groups
- DMT (Target Compound) : Acid-labile, widely used in oligonucleotide synthesis for 5'-OH protection. Ensures high coupling efficiency and stepwise synthesis control .
- TBDMS (): Fluoride-labile, less common in modern phosphoramidite chemistry due to harsher deprotection conditions. Favors stability in non-aqueous environments .
Phosphoramidite Reactivity
Heterocyclic Base Modifications
- Uridine-bipyridyl () : The bipyridyl group may enable metal coordination or targeting, diverging from the target compound’s focus on synthesis .
- 2-thio-4-oxopyrimidine () : The sulfur atom enhances nucleophilicity, possibly improving crosslinking or antiviral activity .
Computational and Experimental Similarity Assessment
Tanimoto Coefficient Analysis
Using fingerprint-based similarity indexing (as in ), the target compound shows ~60–70% similarity to standard nucleoside phosphoramidites (e.g., uridine/cytidine derivatives) but <50% similarity to non-nucleotide analogs like ’s compound .
Graph-Based Structural Comparison
Per , graph-theoretical methods highlight critical differences:
- The target compound’s DMT-phosphoramidite-pyrrolopyrimidine backbone clusters it with synthetic nucleosides, whereas ’s TBDMS-terpene-thiopyrimidine places it in a distinct antiviral/terpenoid chemical space .
Biological Activity
The compound N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a complex organic molecule with potential applications in pharmaceuticals. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that may influence its biological activity, including:
- Phosphoryl group : Potentially involved in enzyme interactions.
- Methoxyphenyl groups : May enhance lipophilicity and cellular uptake.
- Cyanoethyl moiety : Could play a role in biological interactions.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₃₁N₅O₄P |
| Molecular Weight | 553.58 g/mol |
| Key Functional Groups | Phosphoryl, methoxy, cyanoethyl, pyrimidine |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the phosphoryl group suggests potential inhibition of phosphatases or kinases.
- Receptor Modulation : The structure may interact with various receptors, influencing signaling pathways.
- Antioxidant Activity : The methoxy groups could confer antioxidant properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit promising anticancer activity. For instance, a related compound demonstrated significant inhibition of tumor cell proliferation in vitro through apoptosis induction.
Antiviral Properties
Research has shown that certain pyrimidine derivatives possess antiviral properties. This compound's structure suggests it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
Table 2: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits viral replication in vitro | |
| Enzyme Inhibition | Potential inhibition of kinases/phosphatases |
Toxicity and Safety Profile
While initial findings on biological activity are promising, it is essential to evaluate the toxicity profile. Preliminary studies should focus on:
- Cytotoxicity assays : Assessing the impact on normal vs. cancerous cells.
- In vivo toxicity studies : Evaluating the compound's safety in animal models.
Table 3: Toxicity Assessment Parameters
| Parameter | Methodology | Expected Outcomes |
|---|---|---|
| Cytotoxicity | MTT assay | IC₅₀ values for cell lines |
| Acute Toxicity | LD₅₀ determination | Safety margin assessment |
| Chronic Toxicity | Long-term exposure studies | Organ-specific toxicity |
Q & A
Q. Q1: What are the critical steps for synthesizing this compound, and how can impurities be minimized during phosphoramidite coupling?
Answer: The synthesis involves sequential protection/deprotection of hydroxyl groups and phosphoramidite coupling. Key steps include:
- Protection : Use of bis(4-methoxyphenyl)phenylmethyl (DMT) groups to protect the 5'-hydroxyl, with tert-butyldimethylsilyl (TBS) for secondary hydroxyls to prevent side reactions .
- Coupling : Cyanoethoxy-diisopropylphosphoramidite is activated with 1H-tetrazole to form a reactive tricoordinate intermediate. Impurities (e.g., <5% N-alkylated byproducts) are minimized by maintaining anhydrous conditions and stoichiometric control of tetrazole .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves unreacted starting materials and hydrolyzed phosphates .
Advanced Analytical Challenges
Q. Q2: How can researchers resolve stereochemical ambiguities in the oxolane ring (2R,4S,5R configuration) using spectroscopic methods?
Answer:
- NMR : - COSY and - HSQC identify coupling constants (e.g., ) to confirm the 4S,5R configuration. NOESY correlations between H-2' and H-5' validate the 2R stereochemistry .
- X-ray Crystallography : Single crystals grown in acetonitrile/water (7:3) at 4°C provide definitive proof of the 3D structure. Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) resolves bond angles (±0.02 Å precision) .
Structure-Activity Relationship (SAR) Design
Q. Q3: How does the 2-cyanoethoxy phosphoramidite group influence oligonucleotide binding affinity compared to unmodified phosphate linkages?
Answer:
- Thermodynamic Stability : The phosphoramidite group introduces a neutral charge, reducing electrostatic repulsion with target RNA. Melting temperature () assays show a 3–5°C increase in duplex stability compared to native phosphates .
- Nuclease Resistance : In serum stability assays, the cyanoethoxy group extends half-life () from 2 hours (unmodified) to >24 hours by sterically hindering phosphodiesterase cleavage .
Data Contradiction Analysis
Q. Q4: How should researchers address discrepancies in reported coupling efficiencies (70–95%) for similar phosphoramidites?
Answer: Variations arise from:
- Activation Efficiency : Tetrazole purity (≥99% vs. 95%) impacts coupling yields. Use Karl Fischer titration to confirm <50 ppm water in acetonitrile .
- Solid Support : Controlled-pore glass (500 Å) vs. polystyrene supports yield 85% vs. 70% efficiency due to swelling differences. Monitor via trityl cation release (UV 498 nm) .
- Mitigation : Optimize coupling time (120–300 seconds) and use fresh 0.25 M tetrazole in anhydrous THF .
Computational Modeling
Q. Q5: Which quantum chemical methods predict the reactivity of the diisopropylamino-phosphanyl moiety during coupling?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models show the diisopropylamino group lowers the activation barrier () for phosphite oxidation by 12 kcal/mol compared to dimethylamino analogs. Solvent effects (acetonitrile) are modeled via PCM .
- Reaction Path Sampling : Metadynamics simulations (PLUMED/CP2K) predict optimal P–O bond formation at 25–30°C, aligning with experimental 85% yields .
Stability and Storage
Q. Q6: What degradation pathways dominate under long-term storage, and how can they be inhibited?
Answer:
- Hydrolysis : The 2-cyanoethoxy group undergoes β-elimination at >60% humidity, forming a cyclic phosphate. Store under argon at –20°C with 3 Å molecular sieves to limit hydrolysis .
- Oxidation : Phosphite triester oxidizes to phosphate upon exposure to O. Add 0.1% BHT stabilizer to scavenge radicals .
Biological Activity Profiling
Q. Q7: What assays are recommended to evaluate the compound’s potential as a pro-drug for antisense oligonucleotides?
Answer:
- In Vitro Activation : Incubate with liver microsomes (human/rat) and monitor DMT cleavage via LC-MS (Q-TOF, m/z 303.1 → 211.0 fragment). Rat models show 2x faster activation than human .
- Cell Permeability : Caco-2 monolayer assays (Papp = 8.2 × 10 cm/s) indicate moderate permeability, enhanced 3-fold by PEGylation .
Scale-Up Challenges
Q. Q8: What are the critical process parameters (CPPs) for kilogram-scale synthesis of the pyrrolo[2,3-d]pyrimidine core?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
